molecular formula C16H14N2O B1335476 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-31-9

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1335476
CAS RN: 881040-31-9
M. Wt: 250.29 g/mol
InChI Key: YPEPKMWTDCIKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse chemical properties and potential applications in various fields, including catalysis, organic synthesis, and luminescence sensing.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. For instance, a one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines has been developed, which proceeds via an iodo-hemiaminal intermediate formed by mixing 2-amino-4-methylpyridine, an aldehyde, and N-iodosuccinimide, followed by cyclization with a saturated aqueous solution of NaHCO3 at room temperature . Another approach involves the condensation of pyridyl aldehyde with optically active diamine to create a chiral ligand, which can be used in catalytic asymmetric reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of an imidazole ring fused to a pyridine ring. This fused ring system can be further functionalized with various substituents, such as the 2,4-dimethylphenyl group, which can influence the compound's electronic and steric properties. The structure of these compounds can be elucidated using techniques like 2D NMR, IR, and high-resolution mass analysis .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo a variety of chemical reactions. For example, they can react with different aryl ketones in the presence of a base to yield propenones, which can then cyclize with urea or thiourea to form pyrimidinones or pyrimidinthiones, respectively . These reactions demonstrate the versatility of imidazo[1,2-a]pyridine derivatives as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These compounds can exhibit interesting photophysical responses, such as strong positive solvatochromism, indicating a polar excited state due to efficient charge migration. The quantum yields of these compounds can vary depending on the substitution pattern, particularly the donor group at the C2 position . Additionally, their thermal, electrochemical, and morphological stability can be explored using cyclic voltammetry, thermogravimetric analysis, and AFM methods . The luminescence properties of these compounds can be harnessed for applications such as electroluminescent devices and fluorescence sensing .

Scientific Research Applications

Synthesis and Biological Study

The compound 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been explored in the synthesis of various heterocyclic compounds. For example, a study by Ladani et al. (2009) involved preparing this compound and utilizing it to synthesize oxopyrimidines and thiopyrimidines, which were then evaluated for their antimicrobial activity (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009). Similarly, Joshi et al. (2012) synthesized heterosubstituted chalcones and oxopyrimidines using a related compound, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and also tested their antimicrobial activity (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).

Synthesis of Imidazo[1,2-a]pyridines

In another study, Mohan et al. (2013) reported the synthesis of methylimidazo[1,2-a]pyridines, including the use of water-mediated hydroamination and silver-catalyzed aminooxygenation. This synthesis process yielded imidazo[1,2-a]pyridine-3-carbaldehydes under varying conditions (Mohan, Rao, & Adimurthy, 2013).

Synthesis of Naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines

Baig et al. (2017) developed a one-pot route to construct naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones, showing the versatility of imidazo[1,2-a]pyridine-3-carbaldehyde in synthesizing complex heterocyclic compounds (Baig, Shaik, Krishna, Chouhan, Alarifi, & Kamal, 2017).

Synthesis and Spectral Characterization

Hakimi et al. (2012) synthesized a novel imidazo[1,5-a]pyridine derivative, providing insights into the structural and spectral properties of such compounds. This work highlights the potential for synthesizing and characterizing new derivatives using similar core structures (Hakimi, Mardani, Moeini, Mohr, Schuh, & Vahedi, 2012).

Synthesis of Imidazo[1,2- a ] Pyridine Derivatives

Al-lami (2018) synthesized a series of imidazo[1,2-a] pyridine derivatives, showcasing the potential of these compounds in developing new heterocyclic compounds with diverse applications. The study emphasized their biological activity against various bacterial and fungal strains (Al-lami, 2018).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Biochemical Analysis

Biochemical Properties

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, such as MARK4, which is involved in cell-cycle progression and microtubule dynamics . The compound’s interaction with MARK4 involves binding to the active site of the enzyme, thereby inhibiting its function. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated anti-proliferative activity against cancer cells by inhibiting MARK4, leading to cell cycle arrest and apoptosis . Additionally, it can induce oxidative stress and DNA damage in cancer cells, further contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as MARK4, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s imidazo[1,2-a]pyridine core, which provides a suitable scaffold for interaction with the enzyme’s active site. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on target enzymes and cellular processes, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibitory effects on the growth of certain parasites, such as Babesia species . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes . This metabolic process results in the formation of reactive intermediates, which can further interact with cellular macromolecules and influence metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to serum proteins, which facilitates its distribution throughout the body and influences its pharmacokinetic properties .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize within the cytoplasm and nucleus of cells, where it can interact with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can further influence the compound’s localization and activity within specific cellular compartments .

properties

IUPAC Name

2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-6-7-13(12(2)9-11)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEPKMWTDCIKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.